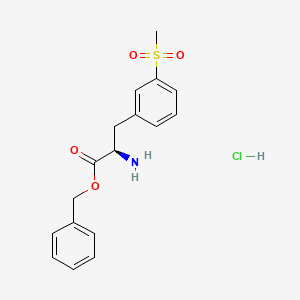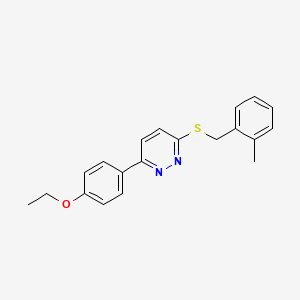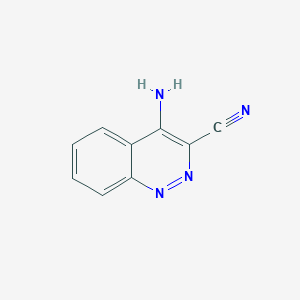
N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Cyanophenyl)thiourea” is a compound that has been identified in the scientific literature . It’s a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis methods for “N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide” were not found, a similar compound, “N-benzoyl-N′-(4′-cyanophenyl)thiourea” was synthesized in a high yield, via different applications of aroyl isocyanate and 4-aminobenzonitrile .Molecular Structure Analysis
The structure of the prepared compounds was characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of the title compound 1 was determined by an X-ray single-crystal technique .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science Applications
Synthesis of Triazole Analogues : The synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, substituted with a methyl or benzyl group, showcases the versatility of triazole carboxamides in creating compounds with potential biological activities. These compounds were obtained by reducing corresponding 4-amino-5-cyanotriazoles, demonstrating the utility of N-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxamide in synthesizing analogues with varied substitutions (Albert, 1970).
Energetic Materials : The nitrogen-rich compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were synthesized from diaminomaleodinitrile, demonstrating the potential of triazole derivatives in creating high-energy materials. These compounds exhibit remarkable thermal stability and low sensitivity to impact and friction, making them interesting for applications in energetic materials (Qin et al., 2016).
Pharmaceutical Research Applications
Antimicrobial Agents : Novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxamides, were synthesized and evaluated for their antimicrobial activities against primary pathogens. These compounds showed moderate to good activities, with some demonstrating potent antibacterial effects against S. aureus and antifungal activity against C. albicans, highlighting the potential of triazole carboxamides as antimicrobial agents (Pokhodylo et al., 2021).
Antitumor Activity : The synthesis and evaluation of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity offer insights into the therapeutic potential of triazole derivatives. These compounds were tested against a panel of tumor cell lines, revealing significant inhibitory effects, particularly against colon and melanoma cell lines, indicating their potential as antitumor agents (Maggio et al., 2011).
Cytotoxicity and Molecular Docking Studies : The design, synthesis, and evaluation of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives for their anticancer activity against breast cancer cell lines demonstrated promising cytotoxicity. Molecular docking studies further supported their potential mechanism of action, showcasing the role of triazole carboxamides in cancer research (Shinde et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c11-5-7-1-3-8(4-2-7)13-10(16)9-6-12-15-14-9/h1-4,6H,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRIUKNUUDTAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile](/img/structure/B2732154.png)
![2-Chloro-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]propanamide](/img/structure/B2732155.png)


![1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2732159.png)
![4-Bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2732162.png)




![N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2732173.png)

